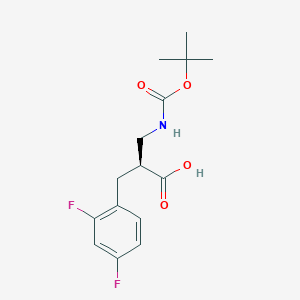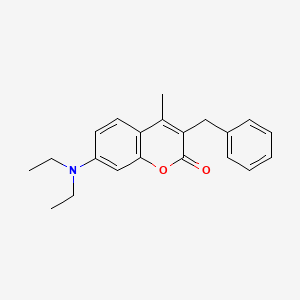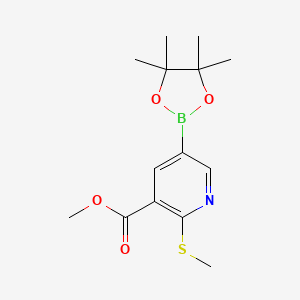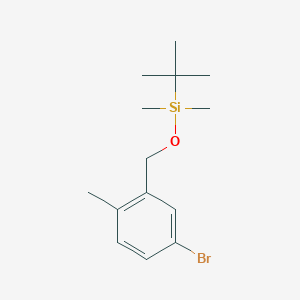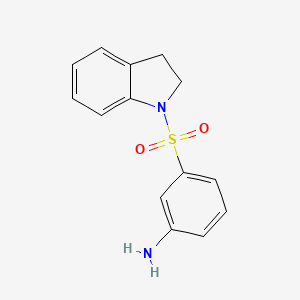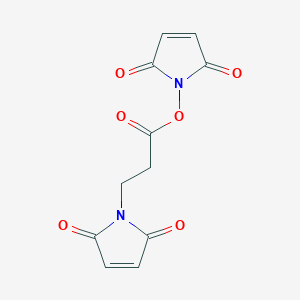
5,5'-Carbonylbis(2-fluorobenzenesulfonic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Carbonylbis(2-fluorobenzenesulfonic acid) is a chemical compound with the molecular formula C13H8F2O7S2. It is known for its unique structure, which includes two fluorobenzene rings connected by a carbonyl group and sulfonic acid groups. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Carbonylbis(2-fluorobenzenesulfonic acid) typically involves the reaction of 4,4’-difluorobenzophenone with sulfonating agents. One common method includes the use of bisphenol A in the presence of potassium carbonate anhydrous in dimethyl sulfoxide as a solvent. The polycondensation process is achieved at 170°C, resulting in the formation of the sulfonated product .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-Carbonylbis(2-fluorobenzenesulfonic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while substitution reactions can yield a variety of substituted fluorobenzene compounds .
Wissenschaftliche Forschungsanwendungen
5,5’-Carbonylbis(2-fluorobenzenesulfonic acid) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 5,5’-Carbonylbis(2-fluorobenzenesulfonic acid) involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid groups can form strong interactions with various biomolecules, influencing their activity and function. The carbonyl group also plays a role in its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Carbonylbis(6-fluorobenzenesulfonic acid): Similar structure but with different substitution patterns on the benzene rings.
2-Fluorobenzenesulfonic acid: A simpler compound with only one fluorobenzene ring and a sulfonic acid group.
Uniqueness
5,5’-Carbonylbis(2-fluorobenzenesulfonic acid) is unique due to its specific arrangement of fluorobenzene rings and sulfonic acid groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various specialized applications in research and industry .
Eigenschaften
Molekularformel |
C13H8F2O7S2 |
|---|---|
Molekulargewicht |
378.3 g/mol |
IUPAC-Name |
2-fluoro-5-(4-fluoro-3-sulfobenzoyl)benzenesulfonic acid |
InChI |
InChI=1S/C13H8F2O7S2/c14-9-3-1-7(5-11(9)23(17,18)19)13(16)8-2-4-10(15)12(6-8)24(20,21)22/h1-6H,(H,17,18,19)(H,20,21,22) |
InChI-Schlüssel |
UXCCPVBMHBSZHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)F)S(=O)(=O)O)S(=O)(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(N,N-diethylaniline)](/img/structure/B13989383.png)
